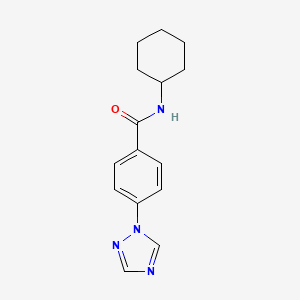![molecular formula C19H15N3O2S B7477548 7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7477548.png)
7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one, also known as "MTT," is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MTT belongs to the family of chromone derivatives, which have been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of MTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, MTT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. MTT has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MTT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTT can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that MTT can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MTT has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be easily modified to generate analogs with different properties. However, MTT also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on MTT. One area of interest is the development of MTT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of MTT as a fluorescent probe for imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of MTT and to explore its potential applications in other fields such as material science and agriculture.
Méthodes De Synthèse
MTT can be synthesized using a variety of methods, including the reaction of 4-phenyl-1,2,4-triazole-3-thiol with 7-methylchromone-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate Schiff base, which is then reduced to the final product using sodium borohydride.
Applications De Recherche Scientifique
MTT has been studied extensively for its potential applications in various scientific fields. In medicine, MTT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial activities. In agriculture, MTT has been used as a fungicide and insecticide. In material science, MTT has been used as a fluorescent probe and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
7-methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-13-7-8-16-14(10-18(23)24-17(16)9-13)11-25-19-21-20-12-22(19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZROTSPTUOOKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

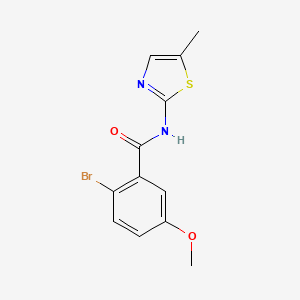
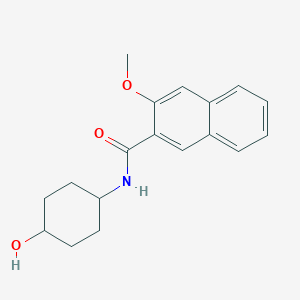
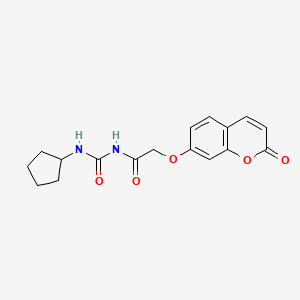
![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)


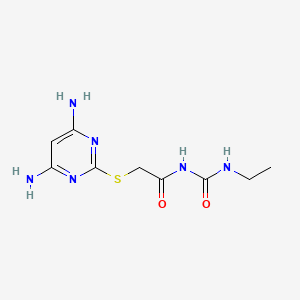
![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)
![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
